

A Head-to-Head Analysis: Entrectinib vs. Crizotinib in ROS1+ Cancer Models

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SOUTH SAN FRANCISCO, CA – November 11, 2025 – In the landscape of targeted therapies for ROS1-positive (ROS1+) cancers, two prominent tyrosine kinase inhibitors (TKIs), Entrectinib and Crizotinib, have emerged as critical treatment options. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are limited, this report synthesizes existing data to offer a comparative overview.

Executive Summary

Entrectinib and Crizotinib are both effective inhibitors of the ROS1 tyrosine kinase, a key driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. Clinical data, primarily from indirect comparisons and real-world evidence, suggest that Entrectinib may offer advantages in terms of progression-free survival (PFS) and intracranial activity. However, a definitive conclusion on superior efficacy awaits direct comparative clinical trials. Preclinical data, while not always directly comparative, provide insights into their respective potencies and mechanisms of action.

Mechanism of Action and Kinase Selectivity

Both Entrectinib and Crizotinib function as ATP-competitive inhibitors of the ROS1 kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation



and survival.[1][2]

Entrectinib is a potent inhibitor of ROS1, as well as the TRK family of receptors (TRKA, TRKB, TRKC) and ALK.[1] Its biochemical IC50 against ROS1 has been reported to be in the low nanomolar range, indicating high potency.[2] A key feature of Entrectinib is its designed ability to cross the blood-brain barrier, leading to significant central nervous system (CNS) activity.[3]

Crizotinib is a multi-targeted TKI that inhibits ROS1, ALK, and MET.[4] While effective against systemic disease, its ability to penetrate the CNS is limited, which can be a significant drawback in patients with or at risk of brain metastases.[5]

A direct, head-to-head kinome scan comparing the full selectivity profiles of Entrectinib and Crizotinib from a single study is not readily available in the public domain. Such a study would be invaluable for a precise comparison of their off-target effects.

Preclinical Efficacy: In Vitro and In Vivo Models

Direct comparative preclinical studies are scarce, making a side-by-side evaluation challenging. The available data for each drug are summarized below.

In Vitro Cellular Assays

Entrectinib has demonstrated potent anti-proliferative activity in engineered cell lines expressing ROS1 fusions, with IC50 values in the low nanomolar range.[2] For instance, in Ba/F3 cells engineered to express a ROS1 fusion, Entrectinib showed an IC50 of 5 nM.[2]

Crizotinib has also shown potent inhibition of ROS1-driven cell growth in preclinical models. However, a lack of standardized reporting across different studies with different ROS1 fusion variants and cell lines makes a direct comparison of IC50 values with Entrectinib difficult.

Table 1: Summary of Preclinical In Vitro Activity



| Parameter | Entrectinib | Crizotinib | Source |
|--------------------------------|------------------------|---|--------|
| Target Kinases | ROS1, TRKA/B/C, ALK | ROS1, ALK, MET | [1][4] |
| Biochemical IC50 (ROS1) | 7 nM | Not directly compared in the same study | [2] |
| Cellular IC50 (Ba/F3- ROS1) | 5 nM | Not directly compared in the same study | [2] |

Note: The lack of directly comparable preclinical data is a significant gap in the current literature.

In Vivo Xenograft Models

Both Entrectinib and Crizotinib have demonstrated the ability to induce tumor regression in mouse xenograft models of ROS1+ cancer. Entrectinib has shown significant anti-tumor activity, including in models of brain metastases.[1] Crizotinib has also shown robust efficacy in systemic xenograft models.[4] A direct comparison of tumor growth inhibition in the same ROS1+ xenograft model has not been identified in the reviewed literature.

Clinical Efficacy in ROS1+ NSCLC

The majority of comparative data for Entrectinib and Crizotinib comes from clinical studies in ROS1-rearranged NSCLC. These are largely indirect comparisons and analyses of real-world data.

Table 2: Comparison of Clinical Efficacy in ROS1+ NSCLC (TKI-Naïve Patients)



| Efficacy Endpoint | Entrectinib (Pooled analysis of STARTRK-2, STARTRK-1, and ALKA-372- | Crizotinib (PROFILE 1001) | Indirect Comparison / Real-World Evidence | Source |
|--|---|-------------------------------------|---|--------|
| Objective Response Rate (ORR) | 77% | 72% | Entrectinib showed a numerically higher ORR in some analyses. [5] | [4] |
| Median Progression-Free Survival (mPFS) | 19.0 months | 19.2 months | Real-world data suggest a longer PFS with Entrectinib.[6][7] | [4] |
| Median Time to Treatment Discontinuation (TTD) | 14.6 months | 8.8 months | Entrectinib was associated with a longer TTD in a real-world data comparison.[6][8] | [6][8] |
| Intracranial ORR | 55% | Not reported in a comparable manner | Entrectinib demonstrates significant intracranial activity.[9] | [9] |

Note: These data are from separate studies and should be interpreted with caution due to differences in study design and patient populations. Indirect comparisons and real-world data analyses have attempted to adjust for these differences.

A matching-adjusted indirect comparison of clinical trial data suggested that Entrectinib may be associated with improved overall survival and a better response rate compared to Crizotinib.

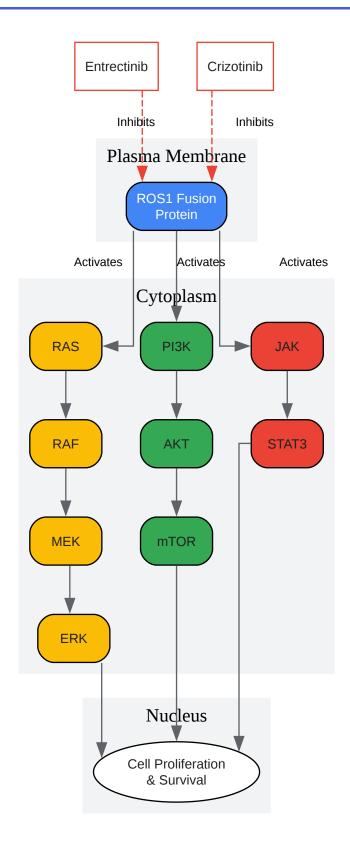


[10] Another study analyzing real-world data found that Entrectinib was associated with longer TTD and PFS compared to a matched Crizotinib cohort.[6][7] Conversely, a simulated treatment comparison found non-significant trends favoring Crizotinib.[11] A more recent indirect comparison in Asian patients showed a trend for greater clinical benefit with Entrectinib.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

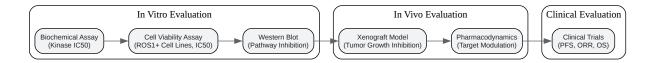




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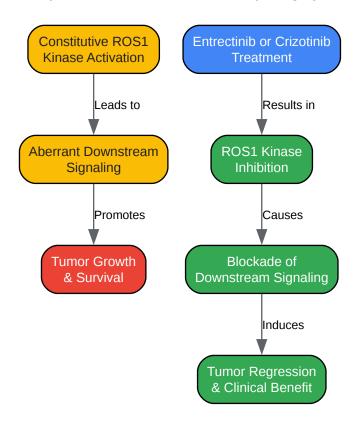
Figure 1: Simplified ROS1 Signaling Pathway and Inhibition by Entrectinib and Crizotinib.





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Figure 2: Generalized Experimental Workflow for Comparing Tyrosine Kinase Inhibitors.



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